2-Amino-4-chlorobenzothiazole
Overview
Description
2-Amino-4-chlorobenzothiazole is a compound that belongs to the class of 2-aminobenzothiazoles, which are recognized for their presence in various natural products and biologically active compounds. These compounds have been studied for their potential therapeutic applications, including anti-inflammatory, immunosuppressive, and antiprion activities .
Synthesis Analysis
Several methods have been developed for the synthesis of 2-aminobenzothiazoles. One approach involves the iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolyzed Herz salts, leading to the formation of 2-aminobenzothiazoles . Another method includes a transition-metal-free and solvent-free C-N coupling protocol, which allows for the synthesis of these compounds from 2-chlorobenzothiazoles and primary amines. This process can be scaled up and is considered green and sustainable . Additionally, a metal-free synthesis starting from aryl isothiocyanates and formamides has been described, which involves aminyl radical addition and cyclization via sulfur-centered radical intermediates . Furthermore, iodine-catalyzed and oxygen-promoted cascade reactions of isothiocyanatobenzenes with amines have been reported as an efficient and sustainable method for synthesizing 2-aminobenzothiazoles .
Molecular Structure Analysis
The molecular structure of 2-aminobenzothiazoles has been characterized using various analytical techniques. For instance, a 4-(o-chlorophenyl)-2-aminothiazole was synthesized and characterized by spectral (UV-visible, IR, NMR, and GC-MS), XRD, and thermal analyses, confirming its triclinic crystal system . Additionally, molecular cocrystals of related compounds, such as 2-amino-5-chlorobenzooxazole, have been studied using single-crystal X-ray techniques to understand the spatial differences in hydrogen-bonding associations .
Chemical Reactions Analysis
2-Aminobenzothiazoles can undergo various chemical reactions. For example, addition reactions of thioglycolic acid to 2-N-aralkylidene derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been explored, revealing new details about the chemical properties of these compounds . Synthesis of 2-amino-4-imino-4,5-dihydrothiazoles from N-sulfonyl-α-chloroamidines and thiourea has also been reported, showcasing the versatility of 2-aminobenzothiazoles in chemical transformations10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminobenzothiazoles have been investigated in various studies. For instance, the antibacterial, antifungal, nematicidal, and molluscicidal activities of a 4-(o-chlorophenyl)-2-aminothiazole were evaluated, demonstrating the compound's biological activity at low concentrations . Additionally, the pharmacological properties of derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, including anti-inflammatory and immunosuppressive activities, have been assessed .
Scientific Research Applications
Industrial Applications and Synthesis Methods
2-Amino-4-chlorobenzothiazole, as a derivative of 1,2,4-triazole, serves as a foundational component in the fine organic synthesis industry. It's utilized in producing a variety of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The substance's use extends to analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, benzazoles and their derivatives, including 2-Amino-4-chlorobenzothiazole, exhibit a diverse range of biological activities. Synthetic chemists focus on these compounds due to their potential as therapeutic agents, as illustrated by the pharmacological activities of compounds like 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim. The modification and functionalization of these compounds with various moieties have been a subject of extensive research, highlighting their significance in developing new pharmacophores (Rosales-Hernández et al., 2022).
Biological and Pharmacological Properties of Derivatives
1,2,4-Triazole derivatives, closely related to 2-Amino-4-chlorobenzothiazole, exhibit significant biological and pharmacological properties. These derivatives are used in a wide range of applications, including optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Additionally, they serve as corrosion inhibitors and pest control agents in agriculture. The low toxicity of 1,2,4-triazole derivatives further enhances their applicability in various domains (Parchenko, 2019).
Safety And Hazards
2-Amino-4-chlorobenzothiazole is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . More details about the safety and hazards can be found in the relevant papers .
properties
IUPAC Name |
4-chloro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQQFQXMCPMEIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19761 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024470 | |
Record name | 4-Chlorobenzothiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-4-chlorobenzothiazole is a cream colored crystalline solid. (NTP, 1992) | |
Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19761 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
>27.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | SID24816156 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19761 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
2-Amino-4-chlorobenzothiazole | |
CAS RN |
19952-47-7 | |
Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19761 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Amino-4-chlorobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19952-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Benzothiazolamine, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019952477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzothiazolamine, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chlorobenzothiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobenzothiazol-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Melting Point |
397 to 401 °F (NTP, 1992) | |
Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19761 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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